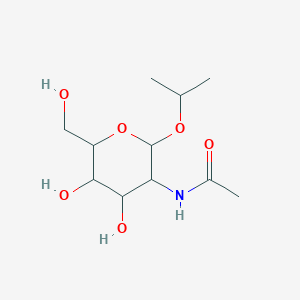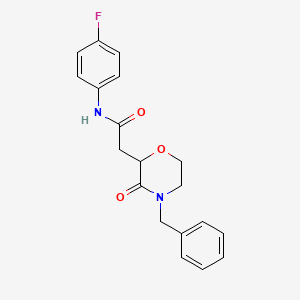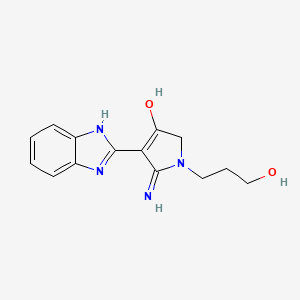![molecular formula C19H20ClN5O2S B12137228 4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137228.png)
4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a piperazine ring, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the quinoxaline intermediate with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Sulfonation: The final step involves the sulfonation of the quinoxaline-piperazine intermediate with chlorosulfonic acid to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the quinoxaline core, using reducing agents such as sodium borohydride.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular processes and pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with specific enzymes and receptors, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its versatility makes it valuable for developing new products with unique properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, while the piperazine ring can interact with various proteins. These interactions can modulate biological pathways, leading to specific cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups. This unique structure allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H20ClN5O2S |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-24-10-12-25(13-11-24)19-18(21-16-4-2-3-5-17(16)22-19)23-28(26,27)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,23) |
Clé InChI |
NSPWPTIBAVZHHZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137146.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)


![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)

![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)
![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
![1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)
![1-(2-Methylpiperidyl)-2-naphtho[2,1-b]furanylethan-1-one](/img/structure/B12137224.png)
